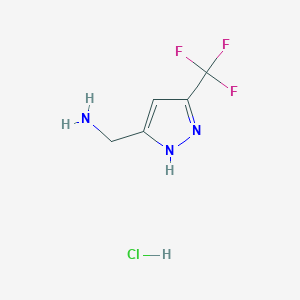

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13532148

Molecular Formula: C5H7ClF3N3

Molecular Weight: 201.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClF3N3 |

|---|---|

| Molecular Weight | 201.58 g/mol |

| IUPAC Name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4-1-3(2-9)10-11-4;/h1H,2,9H2,(H,10,11);1H |

| Standard InChI Key | OJNDQEHLEMAHFF-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C1C(F)(F)F)CN.Cl |

| Canonical SMILES | C1=C(NN=C1C(F)(F)F)CN.Cl |

Introduction

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with significant interest in organic chemistry and pharmaceutical research. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which often enhances the pharmacological properties of compounds.

Synthesis and Preparation

The synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. The starting materials often include carbamic acid derivatives or other pyrazole precursors .

Synthesis Route

-

Starting Materials: Carbamic acid, N-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester.

-

Reaction Conditions: Typically involves hydrolysis and subsequent amination steps.

-

Purification Methods: Techniques such as recrystallization or chromatography may be used.

Characterization and Analysis

Characterization of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is crucial for confirming its structure and purity. Common analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Used for assessing purity and separating impurities.

Chemical Reactivity

The compound's reactivity is influenced by the electron-withdrawing trifluoromethyl group, which can enhance electrophilicity at adjacent positions on the aromatic systems. This property makes it suitable for participating in various chemical reactions typical for amines and heterocycles.

Reactivity Profile

| Reaction Type | Description |

|---|---|

| Acid-Base Reactions | Reacts with acids and bases to form salts or other derivatives. |

| Oxidation/Reduction | May undergo oxidation or reduction depending on the functional groups present. |

Future Research Directions

-

Biological Activity Studies: Further research is needed to explore its biological activities and potential therapeutic applications.

-

Synthetic Method Optimization: Improving synthesis efficiency and yield could enhance its availability for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume